molecular formula C11H5F4NO2S B13054214 3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid

3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid

Cat. No.: B13054214
M. Wt: 291.22 g/mol
InChI Key: IBXLGKHQXKWZPN-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be formed through a cyclization reaction involving a suitable precursor, such as a thioamide and a nitrile oxide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction using a fluorinated benzene derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid
  • 3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid
  • 3-(4-Methylphenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid

Uniqueness

3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C11H5F4NO2S

Molecular Weight

291.22 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H5F4NO2S/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18)

InChI Key

IBXLGKHQXKWZPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=C2C(=O)O)C(F)(F)F)F

Origin of Product

United States

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